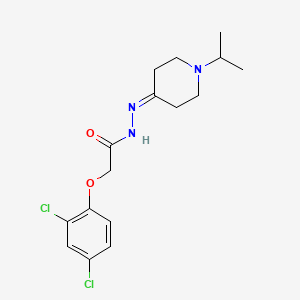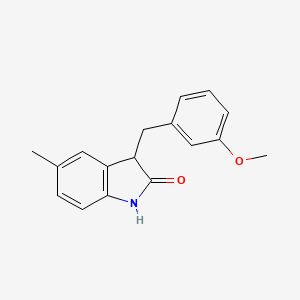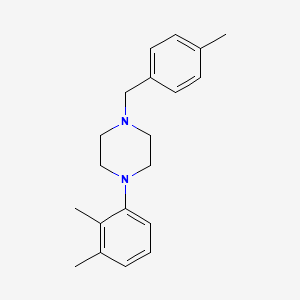![molecular formula C18H29N3O2 B6125627 N-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6125627.png)
N-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)acetamide, commonly referred to as HEPMA, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. HEPMA is a piperazine derivative that has shown promise in the treatment of a variety of diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of HEPMA is not fully understood. However, it is believed that HEPMA exerts its effects by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. For example, HEPMA has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory molecules. By inhibiting the activity of COX-2, HEPMA can reduce inflammation and alleviate the symptoms of inflammatory diseases.
Biochemical and Physiological Effects:
HEPMA has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that HEPMA can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. HEPMA has also been found to reduce the production of inflammatory molecules and alleviate the symptoms of inflammation. Additionally, HEPMA has been found to protect neurons from oxidative stress and reduce the accumulation of beta-amyloid, a protein that is associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
HEPMA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also shown promise in a variety of disease models, making it a versatile compound for research. However, there are also limitations to using HEPMA in lab experiments. One limitation is that the mechanism of action of HEPMA is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Additionally, HEPMA has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known.
Orientations Futures
There are several future directions for research on HEPMA. One direction is to further investigate the mechanism of action of HEPMA and identify the specific enzymes and proteins that it targets. This could lead to the development of more specific and effective drugs based on the structure of HEPMA. Another direction is to test the efficacy and safety of HEPMA in clinical trials. If HEPMA proves to be safe and effective in humans, it could become a valuable drug for the treatment of cancer, inflammation, and neurological disorders. Finally, further research is needed to optimize the synthesis of HEPMA and develop more efficient methods for producing the compound.
Méthodes De Synthèse
The synthesis of HEPMA involves the reaction of 4-aminobenzhydrol with 3-(2-hydroxyethyl)-4-isopropyl-1-piperazinecarboxylic acid in the presence of acetic anhydride. The resulting product is then purified using column chromatography to obtain pure HEPMA. The synthesis of HEPMA has been optimized to yield high purity and high yield of the compound.
Applications De Recherche Scientifique
HEPMA has been extensively studied for its potential applications in the field of medicine. It has been found to have anticancer properties and has shown promise in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. HEPMA has also been found to have anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, HEPMA has been found to have neuroprotective properties and has shown promise in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-[4-[[3-(2-hydroxyethyl)-4-propan-2-ylpiperazin-1-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O2/c1-14(2)21-10-9-20(13-18(21)8-11-22)12-16-4-6-17(7-5-16)19-15(3)23/h4-7,14,18,22H,8-13H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOLXRMTQIVKLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1CCO)CC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-2-methylpropanamide](/img/structure/B6125549.png)
![1-benzyl-4-(3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6125553.png)
![2-(4-iodophenyl)-7-methoxyimidazo[2,1-b][1,3]benzothiazole](/img/structure/B6125559.png)

![4-[(2,5-dichlorophenyl)sulfonyl]-1-(2-phenylethyl)-2,6-piperazinedione](/img/structure/B6125571.png)
![4-({2-[5-(1,4-oxazepan-4-ylcarbonyl)-2-thienyl]-1-pyrrolidinyl}methyl)-2-pyridinol](/img/structure/B6125578.png)
![N-(4-{[2-(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B6125592.png)
![2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-(4-fluorophenyl)-4(3H)-pyrimidinone](/img/structure/B6125599.png)


![3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B6125633.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B6125637.png)
![2-(3-methoxyphenyl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B6125652.png)
![4-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)-3-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6125662.png)